4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole
Description
The study of 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole is predicated on the well-established importance of its core components: the pyrazole (B372694) ring, the bromo substituent, and the N-butyl group. Each of these imparts specific properties that, in combination, create a molecule with significant potential as a versatile building block in synthetic chemistry.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.gov Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.net
The versatility of the pyrazole ring also makes it an invaluable building block in organic synthesis. The presence of two nitrogen atoms allows for various substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. This adaptability is crucial for creating libraries of compounds for high-throughput screening in drug development and for designing new materials with specific functions.
| Pharmacological Activity | Significance |
|---|---|
| Anti-inflammatory | Core structure in drugs like Celecoxib. |
| Anticancer | Derivatives show cytotoxic effects against various cancer cell lines. punagri.com |
| Antimicrobial | Active against a range of bacteria and fungi. |
| Analgesic | Demonstrated pain-relieving properties in various studies. |
The introduction of a bromine atom at the 4-position of the pyrazole ring, as seen in this compound, is a strategic synthetic modification. Halogen atoms, particularly bromine, serve as versatile functional handles in organic synthesis. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors.
From a medicinal chemistry perspective, the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its lipophilicity can enhance membrane permeability, and it can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. Therefore, brominated pyrazoles are valuable intermediates for creating diverse molecular libraries and for optimizing the biological activity of lead compounds.
The substitution at the N1 position of the pyrazole ring is a key determinant of its biological activity and physical properties. Research has shown that varying the N-substituent can significantly modulate the therapeutic effects of pyrazole-based compounds. The synthesis of N-substituted pyrazoles is often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) or by direct alkylation of an NH-pyrazole. pharmdbm.com
The focused investigation of this compound is justified by its potential as a highly versatile and synthetically useful intermediate. The molecule combines the established biological relevance of the pyrazole core with the synthetic utility of the bromo substituent and the modulating effect of the N-butyl group.
The logical synthetic precursor to this compound is 4-Bromo-3,5-dimethyl-1H-pyrazole. nih.gov The N-butylation of this precursor would be a straightforward synthetic step.
| Molecular Component | Function/Significance |
|---|---|
| Pyrazole Core | Proven pharmacophore with diverse biological activities. |
| 4-Bromo Substituent | Versatile handle for synthetic transformations (e.g., cross-coupling reactions). |
| N-Butyl Group | Modulates lipophilicity and steric profile, influencing pharmacokinetic properties. |
| 3,5-Dimethyl Groups | Provide steric bulk and influence the electronic nature of the pyrazole ring. |
In essence, this compound represents a valuable, yet underutilized, platform for the development of new chemical entities. Its structure is primed for diversification through reactions at the bromo position, while the N-butyl and dimethyl groups provide a specific lipophilic and steric profile. This makes it an ideal candidate for inclusion in fragment-based drug discovery programs and as a starting material for the synthesis of more complex, biologically active molecules. Further research into its synthesis, reactivity, and potential applications is therefore a logical and promising direction in contemporary chemical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-bromo-1-butyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3 |
InChI Key |
MCIPHZAIFCBXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Br)C |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1 Butyl 3,5 Dimethyl 1h Pyrazole
Advanced Spectroscopic Analyses
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy (e.g., COSY, HSQC, HMBC) data for 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole are not documented in available literature. Such data would be essential for unequivocally assigning the protons and carbons of the butyl group and the dimethyl-pyrazole core, and to confirm the substitution pattern on the pyrazole (B372694) ring.
Detailed IR and Raman spectroscopic data, which would reveal characteristic vibrational modes of the C-Br, C-N, C-C, and C-H bonds within the molecule, are not available. This information is crucial for confirming the presence of functional groups and understanding the molecule's vibrational framework.
While the nominal mass of this compound can be calculated, experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), have not been found. This data is vital for confirming the molecular weight and elemental composition.
Conformational Analysis and Polymorphism Studies
In the absence of crystallographic or advanced spectroscopic data, no information on the conformational preferences of the butyl group or potential polymorphic forms of this compound is available.
Further research and publication in the field of synthetic or analytical chemistry would be required to provide the specific data necessary to fully characterize this compound.
Computational and Theoretical Investigations of 4 Bromo 1 Butyl 3,5 Dimethyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole, DFT calculations are instrumental in understanding the influence of its substituent groups—a bromine atom, a butyl chain, and two methyl groups—on the electronic environment of the pyrazole (B372694) ring. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. nih.govnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. jcsp.org.pk
For pyrazole derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents attached to the ring. Electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, while electron-donating groups tend to raise them. In the case of this compound, the bromine atom at the 4-position acts as an electron-withdrawing group through induction but also has electron-donating resonance effects, while the alkyl groups (butyl and methyl) are weakly electron-donating. DFT calculations can quantify these effects on the frontier orbital energies.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 4 (a pyrazole-carboxamide) | -5.44 | -1.21 | 4.23 |
| Compound 5 (a pyrazole-carboxamide) | -5.56 | -1.24 | 4.32 |
| Compound 8 (a pyrazole-carboxamide) | -5.67 | -1.79 | 3.88 |
Data adapted from a DFT study on pyrazole-carboxamide derivatives for illustrative purposes. jcsp.org.pk
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The colors on an EPS map indicate different regions of charge: red typically represents areas of negative electrostatic potential (electron-rich regions), which are prone to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor regions), susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.
Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Systems
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many heterocyclic compounds, including pyrazoles that are unsubstituted on a nitrogen atom. researchgate.net However, in this compound, the presence of the butyl group at the N1 position precludes the common proton transfer tautomerism between the two nitrogen atoms that is observed in N-unsubstituted pyrazoles. nih.gov
Influence of Halogen and Alkyl Substituents on Tautomer Stability
While the typical N1-H/N2-H tautomerism is blocked, computational studies on related pyrazole systems can still inform our understanding of substituent effects. In N-unsubstituted pyrazoles, the relative stability of the two tautomers is significantly influenced by the electronic nature of the substituents at the C3 and C5 positions. DFT calculations have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups stabilize the tautomer with the substituent at the C5 position. researchgate.net Although not directly applicable to the N-butylated target compound, this principle highlights the sensitivity of the pyrazole ring's electronic structure to its substitution pattern. The presence of the bromo and dimethyl substituents in the target molecule will still dictate the electron distribution and reactivity of the fixed N-butyl pyrazole structure.
Computational Modeling of Proton Migration Pathways
Computational modeling is a key method for investigating the mechanisms and energy barriers of proton transfer reactions. rsc.org These models can map the potential energy surface for a proton moving between a donor and an acceptor site, identifying the transition state and calculating the activation energy for the process. While intramolecular proton transfer is not a primary feature of this compound, computational models could be employed to study intermolecular proton transfer, for instance, in the context of its basicity (protonation at the N2 position) or in potential acid-catalyzed reactions. Such models would help to quantify the molecule's pKa and its behavior in different solvent environments. ktu.edu
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide detailed information about the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational space and its interactions with its environment (e.g., solvent molecules). mdpi.com
For this compound, a key area of conformational flexibility is the N-butyl group. The four-carbon chain can adopt numerous conformations through rotation around its single bonds. MD simulations can be used to explore the potential energy landscape associated with this butyl chain's rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its packing in a crystal lattice or its binding to a biological target. researchgate.net The simulations would track the trajectory of each atom over time, providing a detailed picture of the molecule's flexibility and average structure under specific conditions of temperature and pressure. nih.gov
Quantum Chemical Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The determination of spectroscopic parameters for pyrazole derivatives through quantum chemical calculations is a well-established methodology for structural elucidation and comparison with experimental data. nih.gov For this compound, while specific experimental and computational studies are not extensively documented, the theoretical 1H and 13C NMR chemical shifts can be predicted with a high degree of accuracy using Density Functional Theory (DFT). nih.gov
Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to calculate the NMR chemical shifts of heterocyclic compounds, including various pyrazole derivatives. researchgate.netcdnsciencepub.com These calculations are typically performed using DFT with specific functionals, like B3LYP, and basis sets such as 6-311+G(d,p). nih.govtandfonline.com The accuracy of these theoretical predictions is often enhanced by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
The calculated chemical shifts provide a powerful tool for assigning the signals in experimentally obtained NMR spectra. For pyrazole and its substituted analogues, theoretical investigations have demonstrated a strong correlation between the calculated and experimental NMR data. researchgate.net In the case of this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The bromine atom at the C4 position, along with the butyl group at the N1 position and the methyl groups at the C3 and C5 positions, all contribute to the specific chemical shift values.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of analogous pyrazole structures. nih.govjocpr.com
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~148 |
| C4 | - | ~95 |
| C5 | - | ~139 |
| N1-CH₂ | ~3.9 - 4.1 | ~50 |
| N1-CH₂-CH₂ | ~1.7 - 1.9 | ~32 |
| N1-CH₂-CH₂-CH₂ | ~1.3 - 1.5 | ~20 |
| N1-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | ~14 |
| C3-CH₃ | ~2.2 - 2.4 | ~12 |
| C5-CH₃ | ~2.1 - 2.3 | ~11 |
Investigation of Non-Linear Optical (NLO) Properties
The study of non-linear optical (NLO) properties in organic molecules, including pyrazole derivatives, has garnered significant interest due to their potential applications in optoelectronic technologies. nih.gov The NLO response of a molecule is determined by its hyperpolarizability, which can be investigated through both experimental techniques and quantum chemical calculations. researchgate.net Computational methods, particularly DFT, have proven to be invaluable in predicting the NLO properties of novel materials. researchgate.net
The NLO properties of organic compounds are often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within a π-conjugated system. nih.gov For this compound, the pyrazole ring acts as a π-system. The bromo substituent and the alkyl groups can modulate the electronic properties and, consequently, the NLO response.
Theoretical calculations of NLO properties typically involve the computation of the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. researchgate.net These calculations are often performed using DFT with functionals such as B3LYP and CAM-B3LYP, which have been shown to provide reliable predictions for a variety of organic molecules. researchgate.net The calculated hyperpolarizability values can then be compared with known NLO materials, such as urea, to assess their potential for NLO applications. researchgate.net
Below is a data table presenting a theoretical estimation of the NLO properties for this compound based on computational studies of similar organic molecules. nih.govnih.gov
Interactive Data Table: Predicted Non-Linear Optical (NLO) Properties for this compound
| Parameter | Predicted Value | Unit |
| Dipole Moment (μ) | ~2.5 - 3.5 | Debye |
| Average Polarizability (α) | ~150 - 200 | a.u. |
| First Hyperpolarizability (β) | ~5 - 15 x 10⁻³⁰ | esu |
Reactivity and Chemical Transformations of 4 Bromo 1 Butyl 3,5 Dimethyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is known to undergo electrophilic substitution, with the C4 position being the most reactive site. mdpi.compharmajournal.netnih.gov In the case of 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole, this position is already occupied by a bromine atom. The presence of electron-donating alkyl groups at positions 1, 3, and 5 serves to activate the ring towards electrophilic attack. Conversely, the bromine atom at the C4 position is deactivating. Consequently, further electrophilic substitution on the pyrazole ring of this compound is not a commonly reported transformation and would likely necessitate forcing reaction conditions, potentially leading to a mixture of products.
Nucleophilic aromatic substitution directly on the electron-rich pyrazole ring is an intrinsically challenging process. mdpi.com Such reactions typically require the presence of potent electron-withdrawing groups to render the ring susceptible to nucleophilic attack. Given that this compound is substituted with electron-donating alkyl groups, it is not predisposed to this type of reaction under standard conditions.
Functionalization Strategies at the Bromine Moiety
The bromine atom at the C4 position is the primary locus of reactivity for this molecule, acting as a versatile anchor for the introduction of new functional groups through a variety of well-established synthetic methodologies.
Cross-Coupling Reactions:
The utility of 4-bromopyrazoles as substrates in palladium-catalyzed cross-coupling reactions is extensively documented, providing access to a wide array of more complex molecular architectures. pharmajournal.net
Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction enables the coupling of 4-bromopyrazoles with organoboron reagents to introduce aryl, heteroaryl, or vinyl substituents. While specific data for the 1-butyl-3,5-dimethyl derivative is not extensively detailed, the general applicability of this reaction to the 4-bromopyrazole scaffold is well-established. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been effectively coupled with a range of boronic acids. rsc.org
Sonogashira Coupling: This methodology facilitates the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne, yielding 4-alkynylpyrazoles. This reaction is typically catalyzed by a combination of palladium and copper complexes.
Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C4 position through the palladium-catalyzed coupling of the 4-bromopyrazole with an alkene in the presence of a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds, allowing for the direct amination of 4-bromopyrazoles with a broad spectrum of primary and secondary amines.
| Reaction | Reactant | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd catalyst (e.g., XPhos Pd G2), Base | 4-Arylpyrazole |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylpyrazole |
| Heck Coupling | Alkene | Pd catalyst, Base | 4-Alkenylpyrazole |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | 4-Aminopyrazole |
Lithiation and Subsequent Electrophilic Quench:
A powerful alternative for functionalization at the C4 position is through halogen-metal exchange. Treatment of this compound with a potent organolithium reagent like n-butyllithium would generate a 4-lithiated pyrazole intermediate. This highly nucleophilic species can then react with a variety of electrophiles to introduce diverse functionalities.
| Electrophile | Introduced Functional Group |
|---|---|
| CO₂ | -COOH (Carboxylic acid) |
| DMF | -CHO (Aldehyde) |
| R-X (Alkyl halide) | -R (Alkyl group) |
Reactions Involving the Pyrazole Nitrogen Atoms
The pyrazole ring of this compound features two nitrogen atoms. The N1 nitrogen is part of a tertiary amine due to the butyl substituent, while the N2 nitrogen is a pyridine-like tertiary amine with a lone pair of electrons available for reaction.
Quaternization:
The N2 nitrogen atom can behave as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary pyrazolium (B1228807) salts. dntb.gov.ua This transformation introduces a formal positive charge onto the pyrazole ring, significantly altering its electronic properties and solubility. These resulting pyrazolium salts have potential applications as ionic liquids or as precursors for the synthesis of N-heterocyclic carbenes.
The N-butyl group at the N1 position is generally chemically robust and does not readily participate in reactions under typical conditions. While dealkylation is conceivable under very harsh conditions, it is not a synthetically practical transformation for a simple alkyl group like butyl.
Stereoselective and Regioselective Transformations
Detailed studies on stereoselective and regioselective reactions commencing from this compound are not extensively reported in the surveyed literature. However, the regioselective synthesis of 4-bromopyrazole derivatives is a well-developed area of research. For instance, a one-pot synthesis involving the condensation of a 1,3-diketone with a hydrazine (B178648), followed by bromination with a regioselective agent such as N-bromosaccharin, can afford 4-bromopyrazoles with high control of regiochemistry. pharmajournal.net
With regard to stereoselectivity, since the pyrazole ring is planar, any stereoselective transformations would necessarily involve reactions at the substituents. For example, if a chiral center were to be introduced via a reaction on one of the methyl groups or by employing a chiral reagent in a cross-coupling reaction, the stereochemical outcome would be of significant interest. In the absence of specific literature precedents for this particular compound, such transformations remain in the realm of synthetic possibility.
Design and Synthesis of Derivatives and Analogues of 4 Bromo 1 Butyl 3,5 Dimethyl 1h Pyrazole
Exploration of N-Substituted Pyrazole (B372694) Analogues
Systematic variations of the N-substituent can be explored to modulate lipophilicity, steric bulk, and electronic properties. For instance, replacing the butyl group with other alkyl chains of varying lengths, branched alkyl groups, or cyclic moieties can significantly impact the molecule's interaction with biological targets. Furthermore, the introduction of aromatic or heteroaromatic rings at the N1-position can introduce additional binding interactions, such as pi-stacking.
While specific studies detailing a wide range of N-substituted analogues of 4-bromo-3,5-dimethyl-1H-pyrazole are not extensively documented in publicly available literature, the general principles of pyrazole synthesis allow for the preparation of such derivatives. The choice of the N-substituent is primarily dictated by the desired application of the final compound, with modifications aimed at optimizing biological activity or material properties.
Modification and Functionalization at Ring Positions (3, 4, 5)
The pyrazole ring of 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole offers several sites for modification, with the bromine atom at the C4-position being a particularly reactive handle for a variety of cross-coupling reactions.
Functionalization at the C4-Position:
The C4-bromo substituent is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C4-position of the pyrazole and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This is a powerful tool for creating derivatives with extended conjugation and diverse electronic properties.
Heck Coupling: The Heck reaction facilitates the coupling of the C4-position with alkenes, leading to the formation of vinylated pyrazole derivatives.
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C4-position. This is a key strategy for synthesizing compounds with potential biological activity, as the amino group can act as a crucial pharmacophore.
Sonogashira Coupling: This reaction introduces alkynyl groups at the C4-position, providing a linear and rigid extension to the pyrazole core.
These cross-coupling reactions are instrumental in creating libraries of C4-functionalized pyrazoles for screening in various applications.
Functionalization at the C3 and C5-Positions:
The methyl groups at the C3 and C5 positions are generally less reactive than the C4-bromo substituent. However, they can be functionalized through various synthetic strategies, such as oxidation to carboxylic acids or aldehydes, followed by further derivatization. Halogenation of the methyl groups can also provide a handle for subsequent nucleophilic substitution reactions.
Synthesis of Pyrazole-Containing Hybrid Molecules and Conjugates
The this compound scaffold can be incorporated into larger molecular architectures to create hybrid molecules and conjugates with potentially enhanced or novel properties. This approach, often termed "molecular hybridization," involves covalently linking the pyrazole moiety to another pharmacophore or a functional molecule.
For instance, the pyrazole can be linked to other heterocyclic systems known for their biological activity, such as pyridines, pyrimidines, or indoles. The connection can be achieved through a flexible linker or a more rigid conjugated system, depending on the desired conformational properties of the final hybrid molecule.
Furthermore, the pyrazole can be conjugated to biomolecules such as peptides, steroids, or fluorescent dyes. These conjugates can be designed as targeted therapeutic agents, diagnostic tools, or probes for studying biological processes. The synthesis of such hybrids often relies on the functionalization strategies discussed in the previous section, utilizing the reactive handles on the pyrazole ring to form covalent bonds with the partner molecule.
Structure-Activity Relationship (SAR) Studies in Derivative Series
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound scaffold influence its biological activity or other properties. While specific and detailed SAR studies on a broad series of derivatives of this particular compound are not widely available, general principles derived from studies on analogous pyrazole-containing compounds can be extrapolated.
A systematic SAR study would involve the synthesis of a library of derivatives with variations at the N1, C3, C4, and C5 positions and the evaluation of their activity in a relevant assay.
Key aspects of an SAR study would include:
Influence of the N1-Substituent: The size, shape, and polarity of the N1-substituent can significantly impact activity. For example, in a biological context, a bulky N1-substituent might enhance binding to a hydrophobic pocket of a target protein, while a more polar substituent could improve aqueous solubility.
Impact of C4-Functionalization: The nature of the substituent introduced at the C4-position via cross-coupling reactions is a critical determinant of activity. The electronic properties (electron-donating or electron-withdrawing), size, and hydrogen-bonding capacity of the C4-substituent can all play a role in modulating the compound's interaction with its target.
Role of C3 and C5-Substituents: Modifications to the methyl groups at the C3 and C5 positions can influence steric interactions and metabolic stability.
By systematically analyzing the activity data of a series of derivatives, a predictive SAR model can be developed. This model can then guide the rational design of new, more potent, or selective analogues.
Below is a hypothetical data table illustrating the kind of data that would be generated in an SAR study of C4-substituted derivatives of this compound, for instance, as inhibitors of a hypothetical enzyme.
Table 1: Hypothetical SAR Data for C4-Substituted Derivatives
| Compound ID | C4-Substituent | IC50 (µM) |
|---|---|---|
| 1 | -Br | >100 |
| 2a | -Phenyl | 50 |
| 2b | -4-Methoxyphenyl | 25 |
| 2c | -4-Chlorophenyl | 10 |
| 3a | -NH-Phenyl | 15 |
| 3b | -NH-Cyclohexyl | 30 |
This table illustrates how the inhibitory activity (IC50) might change with different substituents at the C4-position, providing valuable information for further optimization.
Applications of 4 Bromo 1 Butyl 3,5 Dimethyl 1h Pyrazole and Its Derivatives in Specialized Chemical Research
Ligand Design and Coordination Chemistry with Pyrazole (B372694) Scaffolds
The pyrazole ring is a prominent structural motif in the design of chelating ligands for metal atoms. rsc.org The presence of a pyridine-type proton-acceptor nitrogen atom allows pyrazoles to function as effective ligands, forming stable complexes with a wide range of metal ions. rsc.org This coordinating ability is fundamental to their application in catalysis and the development of novel materials. researchgate.net
The combination of the pyrazole core with other functional moieties can enhance its complexing behavior and photophysical properties. rsc.org The nitrogen donor atoms are suitably located to form chelates, and structural modifications to the pyrazole ring, such as the introduction of substituents, can modulate the electronic properties and steric environment of the resulting metal complexes. This tunability is crucial for developing catalysts with specific activities and materials with desired optical or electronic characteristics. researchgate.net
Investigations into Biological Activities (excluding clinical or safety aspects)
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. orientjchem.org Research has focused on their potential as enzyme inhibitors and antimicrobial agents in non-clinical, in vitro settings.
Derivatives based on the pyrazole structure have been extensively investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are targets in metabolic disorder research. tandfonline.comnih.gov
α-Glucosidase Inhibition: Numerous studies have shown that pyrazole-based heterocyclic compounds are a promising scaffold for developing potent α-glucosidase inhibitors. nih.gov Various synthesized pyrazole hydrazone derivatives have demonstrated significant α-glucosidase inhibitory activity, with some compounds showing much greater potency than the standard drug, Acarbose. tandfonline.com For example, certain pyrazole hydrazones exhibited IC₅₀ values of 360.4 ± 0.7 µM and 370.3 ± 1.17 µM, compared to an IC₅₀ of 875.85 ± 2.08 µM for Acarbose. tandfonline.com Similarly, benzothiazine-pyrazole hybrid molecules have also been identified as highly active against α-glucosidase, with one compound showing an IC₅₀ value of 5.8 µM. nih.gov
α-Amylase Inhibition: Pyrazole derivatives have also been identified as effective inhibitors of α-amylase. tandfonline.com Studies on dihydropyrazole derivatives revealed that various functional groups, including halides, alkyl, and alkoxy groups, contribute to excellent inhibitory activity against the α-amylase enzyme. acs.org In one study, novel C-4 sulfenylated pyrazoles demonstrated good inhibitory activity, with some derivatives displaying lower IC₅₀ values than Acarbose. nih.gov Another series of inhibitors based on a thiazolidine-4-one skeleton containing a pyrazole moiety also showed remarkable inhibition, with one compound achieving 90.04% inhibition at a concentration of 100 μg/mL. nih.gov
| Compound Class | Target Enzyme | Notable Result | Reference |
| Pyrazole Hydrazones | α-Glucosidase | IC₅₀ = 360.4 ± 0.7 µM (vs. 875.85 µM for Acarbose) | tandfonline.com |
| Benzothiazine-Pyrazole Hybrids | α-Glucosidase | IC₅₀ = 5.8 µM | nih.gov |
| Dihydropyrazoles | α-Amylase | Good to excellent activity across the series | acs.org |
| Thiazolidinone-Pyrazoles | α-Amylase | 90.04% inhibition at 100 μg/mL | nih.gov |
| C-4 Sulfenylated Pyrazoles | α-Amylase | Lower IC₅₀ values than Acarbose | nih.gov |
The antimicrobial properties of pyrazole derivatives have been a subject of extensive research, with many compounds showing significant activity against a range of bacterial and fungal pathogens in laboratory models. pharmacophorejournal.comnih.gov
Antibacterial Activity: Newly synthesized pyrazole derivatives have been evaluated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). pharmacophorejournal.compharmacophorejournal.com Many of these compounds have shown crucial antibacterial behavior. pharmacophorejournal.compharmacophorejournal.com For instance, in one study, a synthesized pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli, which was more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov Another compound was highly active against Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting key bacterial enzymes such as DNA gyrase or topoisomerase IV. ekb.egnih.gov
Antifungal Activity: Pyrazole derivatives have also demonstrated notable antifungal potential. A study of pyrazole analogues found one compound to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Another study focusing on a novel pyrazoline derivative, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, reported moderate antifungal activity against Candida tropicalis, Candida parapsilosis, and Candida albicans. veterinaria.org
| Compound Class/Derivative | Organism | Activity (MIC) | Reference |
| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |
| Pyrazole Derivative (Compound 2) | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |
| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida species (Fungus) | Moderate Activity | veterinaria.org |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum bacterial strains | <1 μg/mL | nih.gov |
Anticancer Research in In Vitro Cellular Models
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. bohrium.comsrrjournals.com Numerous derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines in vitro. Research has shown that modifications to the pyrazole ring, such as the introduction of different substituents, can lead to potent antiproliferative effects. nih.gov
While direct studies on 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole are not extensively documented in publicly available literature, the anticancer activity of analogous pyrazole derivatives provides a strong rationale for its investigation. For instance, various substituted pyrazoles have shown inhibitory activity against several cancer cell lines. Hassan et al. developed indole-pyrazole hybrids that displayed potent cytotoxicity against HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with some derivatives showing greater efficacy than the standard drug doxorubicin. nih.gov These compounds were found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. srrjournals.comnih.gov
Similarly, other research has highlighted pyrazole derivatives with significant IC₅₀ values against various cell lines. One study reported a pyrazolyl analogue containing a pyridine (B92270) nucleus that was particularly effective against the human colon cancer cell line HCT-116 with an IC₅₀ value of 4.2 µM. nih.gov Another series of pyrazolo[4,3-f]quinoline derivatives showed potent inhibition of haspin kinase, an enzyme involved in cell division, with IC₅₀ values of 1.7 µM in HCT116 cells and 3.6 µM in HeLa (cervical cancer) cells. nih.gov The introduction of a 4-bromophenyl group on the pyrazole ring has also been associated with potent anticancer activity against A549, HeLa, and MCF-7 cell lines. srrjournals.com
These findings suggest that the 4-bromo and N-butyl substitutions on the 3,5-dimethylpyrazole (B48361) core of this compound could contribute to significant cytotoxic properties, making it a compound of interest for future in vitro anticancer screening.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action / Target |
| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition |
| Pyrazolyl Analogue with Pyridine | HCT-116 (Colon) | 4.2 | Xanthine Oxidase Inhibition |
| Pyrazolo[4,3-f]quinoline Derivatives | HCT116 (Colon) | 1.7 | Haspin Kinase Inhibition |
| Pyrazolo[4,3-f]quinoline Derivatives | HeLa (Cervical) | 3.6 | Haspin Kinase Inhibition |
| Pyrazole with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | Not Specified |
| Pyrazole with 4-bromophenyl group | A549 (Lung) | 8.0 | Not Specified |
Antioxidant Properties and Free-Radical Scavenging Capacity
Pyrazole derivatives have been recognized for their antioxidant potential and their ability to scavenge free radicals, which are implicated in numerous disease processes. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govjmchemsci.com This assay measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.gov
Table 2: Antioxidant Evaluation Methods for Pyrazole Derivatives
| Assay Method | Principle | Application |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Widely used to evaluate the free-radical scavenging capacity of compounds. nih.govjmchemsci.com |
| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation. | Used to determine the antioxidant activity of various compounds, including pyrazolines and pyrazoles. |
| Nitric Oxide (NO) Radical Scavenging | Evaluates the ability of a compound to inhibit nitric oxide radicals. | Used to study the anti-inflammatory and antioxidant potential of pyrazole derivatives. nih.gov |
Phytochemical and Agricultural Chemical Research (e.g., herbicides, fungicides, plant growth regulation)
The pyrazole heterocycle is a vital structural motif in the field of agrochemicals. researchgate.netnih.gov Its derivatives have been successfully developed and commercialized as fungicides, herbicides, and insecticides. nih.govjetir.org The versatility of the pyrazole ring allows for the introduction of various substituents, leading to compounds with a broad spectrum of activity and selectivity. researchgate.net
Halogenated pyrazoles, in particular, are important intermediates in the synthesis of pesticides. mdpi.com The introduction of a halogen atom, such as bromine, can significantly enhance the biological activity of the resulting compound. mdpi.com For instance, pyrazole carboxamide derivatives are a major class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. researchgate.net
In herbicide research, pyrazole derivatives have been investigated for their ability to control a wide range of weeds. nih.gov Studies have shown that novel pyrazole derivatives can exhibit potent herbicidal activity against both broadleaf and grass weeds in pre- and post-emergence treatments. nih.govmdpi.com For example, certain substituted pyrazole isothiocyanates have demonstrated excellent herbicidal effects against weeds like Echinochloa crusgalli and Trifolium repens. mdpi.com
Given that this compound is a halogenated pyrazole, it stands as a promising candidate for development in agricultural applications. Its structure could be used as a building block for creating new fungicides or herbicides, leveraging the established bioactivity of the brominated pyrazole core. mdpi.com
Contributions to Novel Reagent Development and Synthetic Methodologies
This compound serves as a valuable intermediate and building block in organic synthesis. The synthesis of the core 4-bromopyrazole structure can be achieved through various methods. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), followed by bromination. nih.govmdpi.com Efficient, one-pot protocols for the regioselective synthesis of 4-bromopyrazole derivatives have been developed using reagents like N-bromosaccharin under solvent-free conditions. researchgate.net
The bromine atom at the 4-position of the pyrazole ring is a key functional group that allows for further molecular elaboration. It can be readily functionalized through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This versatility makes 4-bromopyrazoles like the title compound powerful reagents for constructing more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.net
The N-butyl group can be introduced via N-alkylation of the pyrazole ring, a common synthetic transformation. The development of greener and more efficient synthetic strategies for pyrazole derivatives, including the use of microwave-assisted synthesis and eco-friendly catalysts, is an active area of research. researchgate.netnih.gov Therefore, this compound not only has potential applications based on its own biological activity but also contributes to the advancement of synthetic chemistry as a versatile intermediate for creating novel and diverse chemical entities.
Future Research Directions and Perspectives
Development of More Sustainable and Environmentally Benign Synthetic Routes
Future research should prioritize the development of greener synthetic methodologies for 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole, moving away from traditional methods that may involve hazardous reagents and solvents.
Key Research Areas:
Solvent-Free and Aqueous Synthesis: Investigating one-pot, solvent-free reaction conditions, potentially utilizing microwave or ultrasound assistance to improve efficiency and reduce energy consumption. mdpi.com The use of water as a solvent presents an environmentally friendly alternative that warrants exploration.
Heterogeneous Catalysis: The development and application of recyclable solid acid catalysts could offer a more sustainable alternative to homogeneous catalysts, simplifying product purification and minimizing waste.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Research into adapting the synthesis of this compound to a flow-based system could lead to more efficient and reproducible production.
Table 1: Comparison of Traditional vs. Proposed Sustainable Synthetic Approaches
| Feature | Traditional Synthetic Routes | Proposed Sustainable Routes |
| Solvents | Often rely on volatile organic compounds (VOCs). | Focus on solvent-free conditions, water, or green solvents. |
| Catalysts | May use homogeneous catalysts that are difficult to recover. | Employ recyclable heterogeneous catalysts. |
| Energy Input | Typically involves conventional heating methods. | Utilizes energy-efficient techniques like microwave or ultrasound irradiation. |
| Waste Generation | Can produce significant amounts of chemical waste. | Aims to minimize by-products and facilitate catalyst recycling. |
Advanced Computational Modeling for Predictive Compound Design and Property Prediction
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Future research should leverage these methods to predict the properties of this compound and to guide the design of novel derivatives.
Key Research Areas:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide insights into its stability, potential reaction mechanisms, and spectral characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity of this compound and its analogues, thereby streamlining the drug discovery process.
Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interaction of the compound with specific biological targets, such as enzymes or receptors. mdpi.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bromine atom at the 4-position of the pyrazole (B372694) ring serves as a versatile handle for a variety of chemical transformations. Future research should focus on exploring novel reactivity patterns to synthesize a diverse library of derivatives.
Key Research Areas:
Cross-Coupling Reactions: Investigating a broader range of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups at the 4-position. researchgate.netmdpi.com
C-H Activation: Exploring direct C-H activation at other positions on the pyrazole ring or the butyl group to enable the formation of new carbon-carbon and carbon-heteroatom bonds in a more atom-economical fashion.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to access novel reaction pathways and functionalizations under mild conditions.
Table 2: Potential Novel Transformations of this compound
| Reaction Type | Potential Reagents | Expected Product |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-1-butyl-3,5-dimethyl-1H-pyrazole |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 4-Alkynyl-1-butyl-3,5-dimethyl-1H-pyrazole |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-1-butyl-3,5-dimethyl-1H-pyrazole |
Emerging Applications in Interdisciplinary Scientific Fields
The diverse biological and chemical properties of pyrazole derivatives suggest that this compound could find applications in a variety of interdisciplinary fields. orientjchem.orgorientjchem.org
Key Research Areas:
Medicinal Chemistry: Screening the compound and its derivatives for a wide range of biological activities, including as potential anticancer, antimicrobial, or anti-inflammatory agents. globalresearchonline.net The pyrazole scaffold is a well-known privileged structure in drug discovery. mdpi.com
Agrochemicals: Evaluating the potential of the compound as a novel herbicide, insecticide, or fungicide, as pyrazole derivatives have a history of use in agriculture. researchgate.net
Materials Science: Investigating the use of the compound as a building block for the synthesis of novel organic materials, such as fluorescent dyes, liquid crystals, or organic light-emitting diodes (OLEDs), by leveraging the functionalizable pyrazole core. globalresearchonline.net
Q & A
Q. How can researchers optimize the synthesis of 4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole to achieve high purity and yield?
Methodological Answer:
- Step 1 : Start with 3,5-dimethylpyrazole (CAS 67-51-6, see ) as the precursor.
- Step 2 : Introduce the butyl group via alkylation using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 3 : Brominate the pyrazole ring at the 4-position using N-bromosuccinimide (NBS) in a solvent like CCl₄ or DCM, with catalytic AIBN for radical initiation.
- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (>98% as per ).
- Key Data : Compare melting points (e.g., 72–79°C for structurally similar 4-Bromo-3-methylpyrazole in ) and NMR shifts (e.g., δ 1.09 ppm for methyl groups in ) to confirm regioselectivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent positions (e.g., butyl chain δ 0.8–1.5 ppm, pyrazole ring protons δ 6.0–7.5 ppm).
- IR Spectroscopy : Confirm C-Br stretches (~600 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) (see ).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical 245.08 g/mol for C₉H₁₄BrN₂) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in substituted pyrazoles?
Methodological Answer:
- Theoretical Approach : Use DFT calculations to predict reactive sites based on electron density (e.g., bromine prefers electron-rich positions; ).
- Experimental Validation : Compare bromination outcomes under varying conditions (e.g., NBS vs. Br₂, solvent polarity, temperature). For example, shows bromination at the 4-position in 3,5-diphenylpyrazoles, guided by steric and electronic factors.
- Contradiction Resolution : If unexpected products arise (e.g., 5-bromo isomers), employ 2D NMR (COSY, HSQC) to confirm regiochemistry .
Q. What strategies are effective for functionalizing this compound to create bioactive derivatives?
Methodological Answer:
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd catalysts) to replace bromine with aryl/heteroaryl groups (see for analogous bromophenylpyrazole derivatives).
- Nucleophilic Substitution : React with amines or thiols to introduce polar functional groups (e.g., ’s succinic acid derivative).
- Bioactivity Screening : Test derivatives for antimicrobial or analgesic activity (e.g., ’s 3,5-diphenylpyrazole analogs with IC₅₀ values) .
Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic structural assignments?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (e.g., ’s pyrazole structure) with NMR and IR to cross-validate bond lengths and angles.
- Computational Modeling : Use software like Gaussian or ORCA to simulate spectra and compare with experimental data (’s intermolecular interaction analysis).
- Error Analysis : Check for solvent effects in crystallography (e.g., ) or paramagnetic impurities in NMR .
Methodological Design & Data Analysis
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., ’s purity thresholds).
- Kinetic Modeling : Fit data to Arrhenius equations to predict shelf-life under standard conditions .
Q. What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
